

# Preliminary Studies on THP104c: An Analysis of a Novel Mitochondrial Fission Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preliminary research on **THP104c**, a novel thienopyrimidine compound. While the initial focus of this report was intended to be on its application in neurodegenerative disease models, a comprehensive literature review reveals that current preliminary studies on **THP104c** are primarily in the field of oncology, specifically triple-negative breast cancer. No peer-reviewed studies on the effects of **THP104c** in established in vitro or in vivo models of neurodegenerative diseases are publicly available at this time.

However, the identified mechanism of action for **THP104c**—inhibition of mitochondrial fission—is of significant interest to the field of neurodegenerative disease research. Mitochondrial dysfunction is a well-established pathological hallmark in conditions such as Alzheimer's, Parkinson's, and Huntington's disease. Therefore, this guide will summarize the existing data on **THP104c** from cancer studies and discuss its potential relevance and avenues for future investigation in neurodegeneration.

# Quantitative Data from In Vitro Oncology Studies

The following tables summarize the quantitative data from a study investigating the effects of **THP104c** on triple-negative breast cancer (TNBC) cells and human umbilical vein endothelial cells (HUVECs).

Table 1: Effect of **THP104c** on HUVEC Viability[1][2]



| Concentration (µM) | Reduction in HUVEC Viability (%) |  |
|--------------------|----------------------------------|--|
| 0.1                | 15                               |  |
| 1                  | 33                               |  |
| 10                 | 55                               |  |

Table 2: Comparison of Cytotoxicity between THP104c and Paclitaxel (PTX) on HUVECs[1][2]

| Concentration (µM) | Reduction in HUVEC<br>Viability with THP104c (%) | Reduction in HUVEC Viability with PTX (%) |
|--------------------|--------------------------------------------------|-------------------------------------------|
| 0.1                | 15                                               | 22                                        |
| 1                  | 33                                               | 40                                        |
| 10                 | 55                                               | 69                                        |

Table 3: Effect of THP104c on TNBC Cell Intravasation

| Treatment | Concentration (µM) | Time (hours) | Normalized<br>Intravasation (%) |
|-----------|--------------------|--------------|---------------------------------|
| Control   | -                  | 24           | 100                             |
| THP104c   | 1                  | 24           | ~50                             |
| THP104c   | 10                 | 24           | ~25                             |
| PTX       | 1                  | 24           | ~75                             |
| PTX       | 10                 | 24           | ~50                             |





Note: The values for TNBC cell intravasation are estimated from graphical representations in the source material and are intended for comparative purposes.

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preliminary studies of **THP104c**.

#### **Cell Culture**

- Human Umbilical Vein Endothelial Cells (HUVECs): Cultured with Endothelial Cell Growth Medium (EGM).
- Triple-Negative Breast Cancer (TNBC) Cells (SUM159PTX): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][2]

## On-Chip Drug Efficacy Study using a Microfluidic Device

- Device Preparation: A microfluidic device (SynVivo SynTumor 102012) is used to create a co-culture model of a tumor microenvironment.
- Cell Seeding: HUVECs are seeded in the vascular channels of the device, and TNBC cells are seeded in the central tissue compartment.
- Drug Administration: THP104c or Paclitaxel (PTX) at concentrations of 0.1, 1, and 10 μM in EGM are introduced into the vascular channels using a precision syringe pump to mimic intravenous drug delivery.[1][2]
- Analysis: The effects of the compounds on TNBC cell viability and intravasation into the vascular channels are observed and quantified over time.



# **Cell Viability Assessment**

- Method: CellTiter-Blue Viability Assay.
- Procedure: Following treatment with THP104c or PTX, the viability of HUVECs is quantified
  to assess the cytotoxic effects of the compounds on endothelial cells.[1][2]

## **Intravasation Assay**

- Procedure: In the on-chip co-culture model, the number of TNBC cells that migrate from the central tissue compartment into the vascular channels is counted at specific time points.
- Normalization: The number of intravasated TNBC cells is normalized to the total number of TNBC cells in all compartments to calculate the "intravasation percentage".[1]

Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of THP104c



# Mitochondrial Dynamics THP104c Drp1 Mitochondrial Fission (in cancer cells) Mitochondrial Fusion Non-Apoptotic Cell Death

#### Proposed Mechanism of Action of THP104c

Click to download full resolution via product page

Caption: Proposed mechanism of **THP104c** as a Drp1-mediated mitochondrial fission inhibitor leading to non-apoptotic cell death in cancer cells.

# **Experimental Workflow for On-Chip Drug Efficacy Study**





Click to download full resolution via product page

Caption: Workflow for assessing the efficacy of **THP104c** in a biomimetic on-chip cancer model.



# Discussion and Future Directions in Neurodegenerative Disease

The mechanism of **THP104c** as a mitochondrial fission inhibitor is highly relevant to the study of neurodegenerative diseases.[3][4][5][6] Mitochondrial dynamics, including the balance between fission and fusion, are crucial for neuronal health, synaptic function, and cellular quality control. In many neurodegenerative disorders, there is evidence of mitochondrial fragmentation, a consequence of excessive fission, which contributes to synaptic dysfunction and neuronal cell death.

By inhibiting mitochondrial fission, **THP104c** could potentially restore the balance of mitochondrial dynamics, thereby protecting neurons from degeneration. This hypothesis provides a strong rationale for investigating **THP104c** in various neurodegenerative disease models.

Future preclinical studies could involve:

- In vitro studies: Utilizing neuronal cell lines or primary neurons to assess the neuroprotective effects of THP104c against toxins that induce mitochondrial dysfunction and neuronal cell death.
- iPSC-derived models: Employing induced pluripotent stem cell (iPSC)-derived neurons from patients with genetic forms of neurodegenerative diseases to evaluate the efficacy of THP104c in a human-relevant context.
- In vivo studies: Using animal models of neurodegenerative diseases to investigate the impact of THP104c on disease progression, motor and cognitive functions, and neuropathological hallmarks.

In conclusion, while the current body of research on **THP104c** is focused on oncology, its role as a mitochondrial fission inhibitor presents a compelling case for its exploration as a potential therapeutic agent for neurodegenerative diseases. Further preclinical evaluation in relevant models is warranted to determine its efficacy and mechanism of action in the context of neuroprotection.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Biomimetic on-chip assay reveals the anti-metastatic potential of a novel thienopyrimidine compound in triple-negative breast cancer cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biomimetic on-chip assay reveals the anti-metastatic potential of a novel thienopyrimidine compound in triple-negative breast cancer cell lines [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial Metabolism | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preliminary Studies on THP104c: An Analysis of a Novel Mitochondrial Fission Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575842#preliminary-studies-on-thp104c-in-neurodegenerative-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com